The controllable patterning of tannic acid on DNA origami†
Nanoscale Pub Date: 2023-11-16 DOI: 10.1039/D3NR04715F
Abstract
Tannic acid-based patterning is crucial for its applications in bioengineering, including multifunctional coatings, biosensors, and biochips. However, tannic acid (TA) patterning is challenging owing to the rapid polymerization kinetics of tannins and their strong adhesion towards most surfaces or objects. Herein, we report a strategy for controllable TA nanopatterning based on DNA origami templates. Protruding clustered ssDNA (pcDNA) from DNA origami tiles served as indexes for the selective deposition of TA due to the high flexibility of ssDNA and exposed aromatic bases, which provide active sites for TA-DNA interactions. Next, by exploiting the pH-sensitive degradation of TA polymers, controllable ‘erasing’ and ‘rewriting’ of TA nanopatterns were performed. Finally, combining the high adhesion and selective deposition, the TA polymers as a glue modified on the edges of origami tiles directed the reversible association/disassociation of origami multimers. Our strategy provides a simple approach for the controllable nanopatterning of TA, enabling its unique properties to tailor surface patterns for applications in materials science and biomedicine.
Recommended Literature
- [1] Conference report
- [2] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [3] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [4] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [5] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [6] How important is roaming in the photodegradation of nitrobenzene?†
- [7] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [8] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [9] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [10] Plant natural products with leishmanicidal activity